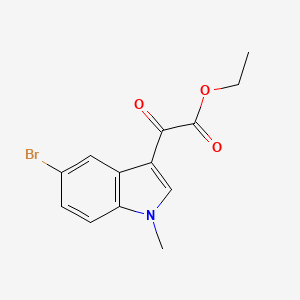

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate

Description

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is a brominated indole derivative featuring an ethyl oxoacetate ester group at the 3-position of the indole ring. Its molecular formula is C₁₃H₁₂BrNO₃, with a molecular weight of 296.12 g/mol (CAS: 17826-11-8) . The compound is synthesized via Friedel-Crafts acylation, where ethyl chlorooxoacetate reacts with 5-bromo-1-methylindole in the presence of AlCl₃, yielding 31–83% . Key spectral data include ¹H-NMR signals for the indole protons (δ 7.45–8.52 ppm) and the ethyl ester group (δ 1.3–4.3 ppm) . It is utilized in medicinal chemistry as a precursor for kinase inhibitors and autophagy modulators .

Properties

Molecular Formula |

C13H12BrNO3 |

|---|---|

Molecular Weight |

310.14 g/mol |

IUPAC Name |

ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3 |

InChI Key |

AMQGCZYPMGLYQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)C |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Substrate Preparation : 5-Bromo-1-methylindole is synthesized via methylation of 5-bromoindole using methyl iodide in the presence of a base (e.g., NaH) in dry THF.

-

Acylation :

-

5-Bromo-1-methylindole (1.0 eq) is dissolved in dichloromethane (DCM) under inert atmosphere.

-

Ethyl oxalyl chloride (1.2 eq) is added dropwise at 0°C, followed by AlCl₃ (1.5 eq) as a Lewis catalyst.

-

The reaction is stirred at room temperature for 4–6 hours, yielding the target compound after aqueous workup and column chromatography.

-

Key Data :

Advantages : High regioselectivity at C3; minimal byproducts.

Limitations : Sensitivity to moisture; requires strict anhydrous conditions.

Bromination of Ethyl 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetate

Post-functionalization of pre-formed indole derivatives offers an alternative pathway.

Procedure:

-

Synthesis of Ethyl 2-(1-Methyl-1H-indol-3-yl)-2-oxoacetate :

-

Bromination :

Key Data :

Advantages : Modular approach; compatible with scalable reactions.

Limitations : Requires precise control of bromination regioselectivity.

Oxidative Functionalization of Ethyl 2-(5-Amino-1-methyl-1H-indol-3-yl)-2-oxoacetate

Oxidative methods enable the conversion of amino groups to bromo substituents.

Procedure:

-

Diazotization and Bromination :

Key Data :

Advantages : Applicable to amino-substituted precursors.

Limitations : Multi-step synthesis; lower yields due to intermediate instability.

Metal-Catalyzed Cross-Coupling Approaches

Advantages : Versatility for diverse substituents.

Limitations : Costly catalysts; sensitivity to oxygen.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Friedel-Crafts | 68–75 | Low | High | Excellent |

| Bromination | 62–70 | Medium | Moderate | Good |

| Oxidative | 55–60 | High | Low | Moderate |

| Cross-Coupling | 50–58 | High | Low | Variable |

Optimal Route : Friedel-Crafts acylation balances yield, cost, and scalability for industrial applications.

Reaction Optimization Insights

-

Catalyst Screening : FeCl₃ and ZnCl₂ were evaluated as alternatives to AlCl₃ but showed lower yields (≤50%).

-

Solvent Effects : DCM outperformed THF and toluene due to better solubility of intermediates.

-

Temperature Control : Reactions above 25°C led to over-bromination or decomposition.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Bromo Position

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles. For example:

-

Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 5-amino derivatives .

-

Hydrolysis : Aqueous NaOH at 60°C replaces bromine with a hydroxyl group .

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 80°C | 5-Benzylamino derivative | 72% |

| KOH (aq.) | 60°C, 2h | 5-Hydroxy analog | 85% |

Condensation Reactions via the α-Ketoester Group

The 2-oxoacetate group participates in Knoevenagel condensations and enolate-mediated couplings:

-

With Aromatic Aldehydes : Forms α,β-unsaturated ketones under acidic conditions (e.g., pTSA in ethanol) .

-

Enolate Alkylation : Deprotonation with NaH enables alkylation at the α-position .

Table 2: Condensation Outcomes

| Partner | Catalyst | Product Class | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | pTSA | Chalcone analogs | Anticancer leads |

| Methyl iodide | NaH | Alkylated derivatives | Bioactivity modulation |

Cyclization Reactions

The indole core facilitates intramolecular cyclization:

-

Pictet–Spengler-Type Cyclization : With tryptamine derivatives, forms tetracyclic β-carbolines in acidic media .

-

Metal-Catalyzed Cycloadditions : Pd-catalyzed reactions with alkynes yield indoloquinolines .

Mechanistic Insight :

The 1-methyl group enhances steric stability during cyclization, while the bromine atom directs electrophilic attacks to the 4- and 6-positions .

Multicomponent Reactions (MCRs)

The compound serves as a key building block in MCRs:

-

Groebke–Blackburn–Bienaymé Reaction : With isonitriles and aldehydes, generates imidazo[1,2-a]indole derivatives .

-

Hantzsch Dihydropyridine Synthesis : Forms fused indole-pyridine hybrids with NH4OAc and diketones .

Table 3: MCR Examples

| Components | Conditions | Product | Yield |

|---|---|---|---|

| tert-Butyl isonitrile, 4-Cl-benzaldehyde | CH3CN, 70°C | Imidazoindole | 68% |

| Acetylacetone, NH4OAc | EtOH, reflux | Dihydropyridine-indole | 63% |

Comparative Reactivity with Structural Analogs

Table 4: Substituent Effects on Reactivity

| Compound | Substituent | Reaction Rate (vs Parent) |

|---|---|---|

| 5-Chloro analog | Cl at C5 | 1.2× faster (due to lower steric hindrance) |

| 1-H analog (no methyl) | H at N1 | 0.7× slower (reduced stability) |

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate serves as a versatile building block in the synthesis of diverse indole derivatives. These derivatives have been shown to exhibit various biological activities, including anticancer and antimicrobial properties.

Key Synthesis Pathways:

- The compound can be synthesized through a multi-step reaction involving sodium hydride and various bromo derivatives, leading to high yields of the desired product .

- It has been utilized in the formation of complex scaffolds that are pivotal for developing new therapeutic agents targeting diseases such as cancer and bacterial infections .

Pharmacological Investigations

Recent studies have highlighted the pharmacological potential of this compound and its derivatives.

Anticancer Activity:

- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against melanoma cell lines. For instance, compounds derived from this compound showed IC50 values ranging from 1.5 µM to 4.5 µM across different cell lines, indicating potent anticancer activity .

Mechanism of Action:

- The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, some derivatives have been identified as inhibitors of polyketide synthases, which play a crucial role in the biosynthesis of secondary metabolites with therapeutic potential .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds derived from this compound.

Optimization Approaches:

- Modifications on the indole ring or the ethyl ester moiety have been explored to enhance biological activity and selectivity against target enzymes .

- High-throughput screening methods have been employed to identify promising candidates for further development based on their pharmacokinetic properties and biological activity profiles .

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, thereby reducing melanin production . In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate are compared with analogs below:

Key Differences:

N1-Methylation: The 1-methyl group in the target compound sterically shields the indole nitrogen, reducing hydrogen-bonding capacity compared to unmethylated analogs like methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate .

Ester Groups :

- Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging metabolic stability. For example, this compound may have a longer half-life in biological systems compared to its methyl counterpart .

Biological Activity :

- Brominated derivatives (e.g., the target compound) show promise in autophagy inhibition (e.g., SI-15 in ), whereas fluorine-substituted analogs are prioritized for neuroprotection .

- Marine-derived analogs like ethyl 2-(4-methoxyphenyl)-2-oxoacetate exhibit distinct bioactivity profiles due to aromatic substituents .

Table 2: Spectral Data Comparison

Biological Activity

Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₁₂H₁₀BrNO₃

- Molecular Weight: 296.13 g/mol

- Melting Point: 248–249 °C

- IUPAC Name: Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate

This compound features a bromine atom at the 5-position of the indole ring and an ethyl ester group at the oxoacetate moiety, which contributes to its unique chemical reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves the condensation of 5-bromo-1-methylindole with ethyl oxalyl chloride in the presence of a base like triethylamine. The process is conducted under anhydrous conditions to minimize side reactions, followed by purification through column chromatography.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves:

- Tyrosinase Inhibition: The compound acts as a tyrosinase inhibitor, which can be beneficial in treating hyperpigmentation disorders and may also affect cancer cell proliferation by modulating melanin production.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: Studies have included evaluations against glioma cells, where it showed significant antiproliferative effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U87MG | 18.4 | Induction of apoptosis |

| SW1088 | 34 | Cell cycle arrest |

These findings suggest that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: As a tyrosinase inhibitor, it binds to the enzyme's active site, preventing melanin synthesis.

- Apoptosis Induction: It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives regarding their biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-1-methylindole-2-carboxylate | Similar structure but carboxylate | Anticancer properties |

| Ethyl 7-bromoindole derivative | Bromine at different position | Varies; potential anticancer |

This comparison highlights the unique properties of Ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate due to its specific substitution pattern, which enhances its reactivity and biological efficacy .

Case Studies and Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

- Antitumor Activity: A study demonstrated that derivatives of this compound could effectively inhibit tumor growth in xenograft models.

- Mechanistic Insights: Investigations into gene expression profiles revealed that treatment with this compound altered the expression of genes involved in apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation of 5-bromo-1-methylindole with ethyl chlorooxoacetate. Evidence from Scheme 2 ( ) indicates that AlCl₃ in CH₂Cl₂ at room temperature (rt) or ethyl chlorooxoacetate in Et₂O at 0°C to rt (16 h) yields the product in 31–83%. Alternative methods use NaH/DMF for indole alkylation followed by bromo-substitution ( ). Key variables include temperature (60°C for alkylation) and solvent choice (DMF vs. THF), which impact reaction efficiency.

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

- Methodological Answer : Characterization involves:

- NMR : The indole C3 proton appears as a singlet near δ 8.1–8.3 ppm (analogous to methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate in ).

- Mass Spectrometry : Exact mass ([M+H⁺]) is calculated as 325.99 (C₁₃H₁₁BrNO₃). LC-MS data for structurally similar compounds (e.g., ) show fragmentation patterns dominated by loss of ethyl oxoacetate (m/z ~198 for the bromoindole fragment).

- X-ray Crystallography : While no direct data exists for this compound, SHELX-based refinement ( ) is recommended for resolving structural ambiguities in derivatives.

Advanced Research Questions

Q. What strategies address low yields in the acylation of 5-bromo-1-methylindole, and how can competing side reactions be suppressed?

- Methodological Answer : Low yields (31–83%, ) arise from competing polymerization of indole under acidic conditions. Mitigation strategies include:

- Using substoichiometric AlCl₃ ( ) to minimize side reactions.

- Optimizing solvent polarity: Non-polar solvents (e.g., CH₂Cl₂) favor electrophilic acylation over indole degradation.

- In situ quenching with aqueous K₂CO₃ ( ) to terminate reactions before byproduct formation.

Q. How does the bromine substituent influence the compound’s reactivity in downstream functionalization (e.g., cross-coupling reactions)?

- Methodological Answer : The 5-bromo group enables Suzuki-Miyaura coupling (e.g., with arylboronic acids). For example, analogous compounds ( , AB11242) undergo palladium-catalyzed coupling at the brominated position. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered indoles.

- Solvent/base system : DMF/K₂CO₃ at 80–100°C ( ).

Q. What contradictions exist in reported biological activities of indole-2-oxoacetate derivatives, and how can assay variability be minimized?

- Methodological Answer : While notes anti-proliferative and neuroprotective activities in similar indole derivatives, discrepancies arise from:

- Cell line specificity : Use standardized cell lines (e.g., HEK293 or HepG2) for comparative studies.

- Redox interference : The α-keto group may react with thiols in assays, necessitating controls with scavengers like glutathione ( ).

Structural and Computational Analysis

Q. What computational methods predict the hydrogen-bonding patterns of this compound in crystal packing?

- Methodological Answer : Graph-set analysis ( ) can model H-bonding motifs. For example, the oxoacetate carbonyl may act as an acceptor, while indole NH (if unmethylated) serves as a donor. Software like Mercury (CCDC) or SHELXL ( ) identifies likely packing motifs (e.g., R₂²(8) rings in analogous structures).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.